(E)-3,5,4'-Tribenzyloxystilbene

説明

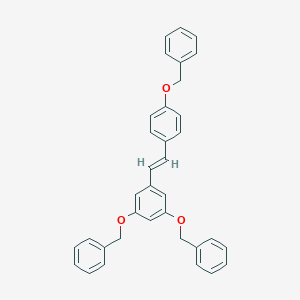

(E)-3,5,4’-Tribenzyloxystilbene is a synthetic organic compound belonging to the stilbene family Stilbenes are characterized by their 1,2-diphenylethylene structure, and (E)-3,5,4’-Tribenzyloxystilbene is a derivative where three benzyl groups are attached to the hydroxyl groups of the parent stilbene molecule

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of (E)-3,5,4’-Tribenzyloxystilbene typically involves the following steps:

Starting Material: The synthesis begins with the preparation of (E)-3,5,4’-Trihydroxystilbene.

Benzylation: The hydroxyl groups of (E)-3,5,4’-Trihydroxystilbene are benzylated using benzyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions.

Industrial Production Methods: While the laboratory synthesis of (E)-3,5,4’-Tribenzyloxystilbene is well-documented, industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and reduce production costs.

化学反応の分析

Types of Reactions: (E)-3,5,4’-Tribenzyloxystilbene can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the double bond in the stilbene structure to a single bond, forming dihydrostilbenes.

Substitution: The benzyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be employed for substitution reactions.

Major Products Formed:

Oxidation: Quinones or other oxidized derivatives.

Reduction: Dihydrostilbenes.

Substitution: Various substituted stilbenes depending on the nucleophile used.

科学的研究の応用

Medicinal Applications

1. Anticancer Activity

Research indicates that stilbene derivatives, including (E)-3,5,4'-Tribenzyloxystilbene, exhibit significant anticancer properties. Studies have shown that related compounds can inhibit cell proliferation in various cancer cell lines by inducing apoptosis and cell cycle arrest.

- Mechanism of Action : Similar compounds have been reported to affect microtubule dynamics and inhibit tubulin polymerization, leading to cell cycle arrest at the G2/M phase. This mechanism suggests that this compound could be developed as a potential chemotherapeutic agent .

2. Anti-inflammatory Effects

Stilbenes are known for their anti-inflammatory properties. Research has demonstrated that they can modulate inflammatory pathways and reduce cytokine production in various models of inflammation. This suggests potential applications in treating inflammatory diseases such as arthritis and multiple sclerosis .

Material Science Applications

1. Organic Photovoltaics

The unique structural properties of this compound make it a candidate for organic photovoltaic materials. Its high electron mobility and stability can contribute to the development of efficient solar cells.

- Performance Metrics : The compound's ability to form stable thin films with good charge transport characteristics is crucial for enhancing the efficiency of organic solar cells.

2. Light Emitting Diodes (LEDs)

Due to its photophysical properties, this compound can be utilized in the fabrication of organic light-emitting diodes (OLEDs). Its emission characteristics can be tailored for specific applications in display technologies.

Environmental Applications

1. Antioxidant Properties

this compound exhibits antioxidant activities that can help mitigate oxidative stress in environmental contexts. This property is particularly relevant for developing protective agents against environmental pollutants.

2. Bioremediation

The compound's ability to interact with various environmental contaminants suggests potential applications in bioremediation strategies. By enhancing the degradation of pollutants through microbial activity or chemical transformation, it could contribute to cleaner ecosystems.

Case Studies

| Study Focus | Findings | Implications |

|---|---|---|

| Anticancer Activity | Induced apoptosis in cancer cell lines; inhibited tumor growth | Potential development as a chemotherapeutic agent |

| Anti-inflammatory Effects | Reduced cytokine levels in inflammatory models | Application in treating autoimmune diseases |

| Organic Photovoltaics | Good charge transport properties; stable thin film formation | Enhanced efficiency in solar cells |

| Environmental Remediation | Mitigated oxidative stress; enhanced microbial degradation | Contribution to bioremediation efforts |

作用機序

The mechanism of action of (E)-3,5,4’-Tribenzyloxystilbene involves its interaction with various molecular targets and pathways. For example:

Antioxidant Activity: The compound can scavenge free radicals and reduce oxidative stress by donating hydrogen atoms or electrons.

Anti-inflammatory Activity: It may inhibit the production of pro-inflammatory cytokines and enzymes, such as cyclooxygenase (COX).

Anticancer Activity: The compound can induce apoptosis (programmed cell death) in cancer cells by activating specific signaling pathways and inhibiting cell proliferation.

類似化合物との比較

(E)-3,5,4’-Tribenzyloxystilbene can be compared with other stilbene derivatives, such as:

Resveratrol: A naturally occurring stilbene with antioxidant and anti-inflammatory properties.

Pterostilbene: A dimethylated derivative of resveratrol with enhanced bioavailability and similar biological activities.

Piceatannol: A hydroxylated derivative of resveratrol with potent anticancer and anti-inflammatory effects.

Uniqueness: (E)-3,5,4’-Tribenzyloxystilbene is unique due to its specific benzylation pattern, which can influence its chemical reactivity and biological activity compared to other stilbene derivatives.

特性

IUPAC Name |

1,3-bis(phenylmethoxy)-5-[2-(4-phenylmethoxyphenyl)ethenyl]benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H30O3/c1-4-10-29(11-5-1)25-36-33-20-18-28(19-21-33)16-17-32-22-34(37-26-30-12-6-2-7-13-30)24-35(23-32)38-27-31-14-8-3-9-15-31/h1-24H,25-27H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNTQLVRXOUFTAQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=C(C=C2)C=CC3=CC(=CC(=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H30O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90694098 | |

| Record name | 1,1'-[(5-{2-[4-(Benzyloxy)phenyl]ethenyl}-1,3-phenylene)bis(oxymethylene)]dibenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90694098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

498.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89946-06-5 | |

| Record name | 1,1'-[(5-{2-[4-(Benzyloxy)phenyl]ethenyl}-1,3-phenylene)bis(oxymethylene)]dibenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90694098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。